1-Cyclopropylprop-2-en-1-ol
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Overview
Description
1-Cyclopropylprop-2-en-1-ol is an organic compound with the molecular formula C6H10O It features a cyclopropyl group attached to a prop-2-en-1-ol moiety This compound is of interest due to its unique structural characteristics, which include a three-membered cyclopropane ring and an allylic alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylprop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization to form the cyclopropane ring.
Another method involves the use of cyclopropylcarbinol and acetylene in the presence of a palladium catalyst. This reaction proceeds through a palladium-catalyzed coupling reaction, forming the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylprop-2-en-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopropylprop-2-en-1-al (aldehyde), cyclopropylprop-2-enoic acid (carboxylic acid)
Reduction: Cyclopropylprop-2-en-1-amine
Substitution: Cyclopropylprop-2-en-1-chloride, cyclopropylprop-2-en-1-bromide
Scientific Research Applications
1-Cyclopropylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. Its structural features may impart interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets could lead to the development of new medications.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopropylprop-2-en-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
For example, in drug discovery, the compound may act as an inhibitor or activator of specific enzymes, altering their activity and affecting cellular pathways. The cyclopropyl group can also impart rigidity to the molecule, influencing its binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
1-Cyclopropylprop-2-en-1-ol can be compared with other similar compounds, such as:
Cyclopropylmethanol: This compound lacks the allylic double bond present in this compound, resulting in different reactivity and applications.
Cyclopropylprop-2-en-1-amine: This compound features an amine group instead of a hydroxyl group, leading to distinct chemical and biological properties.
Cyclopropylprop-2-enoic acid:
The uniqueness of this compound lies in its combination of a cyclopropyl ring and an allylic alcohol group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-cyclopropylprop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBHQZFFRSKYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24897-34-5 |
Source
|
Record name | 1-cyclopropylprop-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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